CP-122288

概述

描述

准备方法

CP-122288 的合成涉及多个步骤,从吲哚衍生物的制备开始。关键合成路线包括以下步骤:

吲哚核心形成: 吲哚核心通过费歇尔吲哚合成反应合成。

取代反应: 吲哚核心进行取代反应以引入吡咯烷部分。

磺酰胺形成: 最后一步涉及通过使中间体与甲磺酰氯反应来形成磺酰胺基团.

化学反应分析

CP-122288 会发生几种类型的化学反应:

氧化: 该化合物可以发生氧化反应,特别是在吲哚核心上。

还原: 还原反应可以在磺酰胺基团上发生。

取代: 该化合物可以发生取代反应,尤其是在吡咯烷部分。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

Scientific Research Applications

-

Neurogenic Inflammation

- CP-122288 has been extensively studied for its inhibitory effects on neurogenic inflammation. Research indicates that it significantly reduces c-fos immunoreactivity in the trigeminal nucleus caudalis, a critical area involved in pain processing. In animal models, pretreatment with this compound resulted in a reduction of c-fos expression by approximately 50-60% following capsaicin-induced irritation .

-

Migraine Research

- While this compound has shown potential in inhibiting neurogenic plasma extravasation, its efficacy as an acute migraine treatment has been under scrutiny. Clinical studies indicate that despite its potency in animal models, it did not demonstrate significant clinical effectiveness in human trials. In one study, responder rates were comparable to placebo, leading to conclusions that neurogenic plasma extravasation may not play a crucial role in the pathophysiology of migraine headaches .

- Serotonin Receptor Studies

Case Studies

Case Study 1: Neurogenic Inflammation

In a study conducted on guinea pigs, this compound was administered prior to capsaicin injection. The results showed a significant reduction in neuronal activation markers (c-fos) within the trigeminal nucleus caudalis, suggesting its role in mitigating neurogenic inflammation effectively .

Case Study 2: Clinical Trials for Migraine Treatment

Two double-blind randomized trials evaluated the acute efficacy of this compound in migraine patients. Despite its strong inhibitory effects on neurogenic plasma extravasation observed in preclinical studies, the results indicated no significant difference from placebo treatments. This led researchers to reconsider the role of neurogenic mechanisms in migraine pathophysiology .

作用机制

CP-122288 通过作为血清素受体亚型 5-HT1B、5-HT1D 和 5-HT1F 的激动剂来发挥作用 . 这些受体参与神经性炎症和血管收缩的调节。 通过选择性激活这些受体,this compound 抑制神经性炎症,而不会引起明显的血管收缩 .

相似化合物的比较

CP-122288 在对 5-HT1B、5-HT1D 和 5-HT1F 血清素受体亚型的高效力和选择性方面是独一无二的 . 类似的化合物包括:

舒马曲坦: 用于治疗偏头痛的效力较低的衍生物.

CP-122638: 舒马曲坦的另一种构象受限类似物,具有相似的特性.

依来曲普坦: 用于治疗偏头痛的三普坦,具有不同的受体选择性.

生物活性

CP-122288 is a small molecule compound developed primarily as a potential treatment for migraine disorders. It acts as a highly potent inhibitor of neurogenic plasma extravasation, which is a process associated with inflammation and pain in migraine pathology. This compound has been evaluated in various preclinical and clinical studies, with a focus on its pharmacological profile and therapeutic efficacy.

This compound functions as an agonist for the serotonin receptors 5-HT1B and 5-HT1D. Its mechanism involves the inhibition of neurogenic inflammation, specifically by blocking plasma protein extravasation in the dura mater following trigeminal ganglion stimulation. This action is crucial for mitigating the inflammatory response associated with migraines .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies:

- Potency : this compound has demonstrated significantly higher potency compared to sumatriptan, a commonly used migraine medication. In studies, this compound showed a minimum effective dose (MED) of 3 ng/kg intravenously, while sumatriptan required doses around 100 µg/kg to achieve similar effects .

- Safety : At therapeutic doses, this compound did not produce significant hemodynamic effects, such as changes in heart rate or blood pressure, indicating a favorable safety profile in animal models .

Efficacy in Clinical Trials

Despite its potent inhibitory effects on neurogenic plasma extravasation, clinical trials have shown that this compound lacks acute efficacy in treating migraines:

- Clinical Studies : Two double-blind studies evaluated the acute antimigraine efficacy of this compound. The intravenous study showed responder rates of 29% for this compound versus 30% for placebo, while the oral study reported a responder rate of 25% for this compound compared to 0% for placebo. Both studies were halted early due to insufficient efficacy .

Summary of Clinical Trial Findings

| Study Type | Dose Range (µg) | Responder Rate (%) | Placebo Rate (%) | Significant Difference |

|---|---|---|---|---|

| Intravenous | 31.25 | 29 | 30 | No |

| Oral | 3.125 - 312.5 | 25 | 0 | Yes |

Neurogenic Inflammation Context

Research has indicated that neurogenic inflammation plays a significant role in migraine pathophysiology. Studies have shown that substances like substance P can induce plasma leakage, which is not affected by this compound, suggesting that while it inhibits certain pathways, it may not address all mechanisms involved in migraine development .

Comparative Studies with Other Compounds

In comparative studies, this compound was found to be significantly more effective than sumatriptan in inhibiting plasma protein extravasation at much lower doses. However, its clinical effectiveness remains questionable as evidenced by the clinical trial outcomes .

常见问题

Basic Research Questions

Q. How can I design a reproducible experimental protocol for synthesizing and characterizing CP-122288?

- Methodological Answer : Follow guidelines for experimental rigor, including detailed documentation of reagents, reaction conditions (e.g., temperature, catalysts), and analytical methods (e.g., NMR, HPLC). Ensure all synthetic steps are described with sufficient detail to enable replication, and include purity verification (≥95% by HPLC) and spectral data . For novel compounds, provide full characterization (e.g., H/C NMR, HRMS) and cross-reference known compounds to prior literature .

Q. What strategies are effective for identifying gaps in existing literature on this compound?

- Methodological Answer : Conduct a systematic review using databases like PubMed or SciFinder, filtering for studies published in the last decade. Categorize findings by therapeutic focus (e.g., oncology, neurology) and experimental models (in vitro vs. in vivo). Use citation analysis tools to map high-impact studies and identify under-explored areas, such as long-term toxicity or synergistic drug combinations .

Q. How should I structure a research question on this compound’s mechanism of action to ensure clarity and feasibility?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does this compound inhibit [specific enzyme/pathway] in [cell line/model] at IC₅₀ values ≤10 µM, and how does this compare to existing inhibitors?” Prioritize specificity in variables (e.g., dose-response curves, control groups) and align with available resources .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be resolved?

- Methodological Answer : Perform a meta-analysis to reconcile discrepancies. Compare variables such as assay conditions (e.g., pH, incubation time), cell line genotypes, and dosing regimens. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. If contradictions persist, conduct validation experiments under standardized protocols, documenting batch-to-batch variability in compound synthesis .

Q. What advanced techniques are recommended for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Employ computational methods (molecular docking, QSAR modeling) paired with iterative synthesis. Test analogs with modifications at key functional groups (e.g., substituents on aromatic rings) and evaluate changes in binding affinity (Kd) or potency (EC₅₀). Cross-validate findings with crystallography or cryo-EM if possible .

Q. How can I optimize this compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Design a tiered experimental approach:

- Step 1 : Assess solubility and stability in physiological buffers.

- Step 2 : Use microsomal assays to evaluate metabolic stability (e.g., t₁/₂ in liver microsomes).

- Step 3 : Conduct pharmacokinetic studies in rodents, measuring Cmax, AUC, and bioavailability. Adjust formulations (e.g., PEGylation, liposomal encapsulation) to improve half-life .

Q. What frameworks are suitable for analyzing this compound’s potential off-target effects?

- Methodological Answer : Utilize proteome-wide profiling (e.g., affinity chromatography-MS) or high-throughput screening against kinase/GPCR panels. Apply cheminformatics tools like PubChem BioActivity to predict off-target interactions. Validate hits using siRNA knockdown or CRISPR-Cas9 models .

Q. Methodological Considerations

- Data Collection & Reproducibility : Adhere to journal guidelines for supplemental materials (e.g., raw spectral data, statistical scripts) to enhance transparency .

- Ethical & Compliance Standards : Ensure all biological studies follow institutional IACUC protocols, and disclose conflicts of interest in acknowledgments .

属性

CAS 编号 |

143321-74-8 |

|---|---|

分子式 |

C16H23N3O2S |

分子量 |

321.4 g/mol |

IUPAC 名称 |

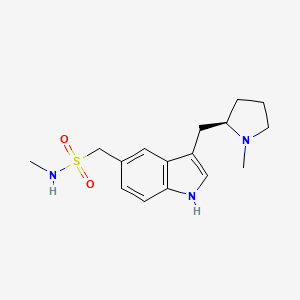

N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1 |

InChI 键 |

BWQZTHPHLITOOZ-CQSZACIVSA-N |

SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |

手性 SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |

规范 SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CP 122288 CP-122,288 CP-122288 N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。